Structural Uniqueness Among Closest Analogs
A substructure search across authoritative chemical databases (PubChem, CAS Common Chemistry) confirms that 7-(2-bromoethoxy)-3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one is the only indexed compound that combines the 2H-chromen-2-one core with all three substituents simultaneously. The nearest commercially cataloged analogs each lack at least one critical pharmacophoric element: 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one (CAS 7471-76-3) lacks the 3-(4-chlorophenyl) ring, and 3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one (CAS 263364-85-8) lacks the 7-(2-bromoethoxy) chain [1]. The ring-regioisomer 7-(2-bromoethoxy)-3-(4-chlorophenyl)-2-methyl-4H-chromen-4-one (CAS 903188-51-2, PubChem CID 8071116) shares the same molecular formula (C18H14BrClO3) but places the carbonyl at position 4 and methyl at position 2, yielding a chromone rather than a coumarin electronic system [2]. This regioisomerism alters the lactone vs. ketone reactivity, hydrogen-bond acceptor topology, and UV/fluorescence properties, making it a chemically distinct entity that cannot substitute for the 2H-chromen-2-one in assays dependent on coumarin-specific photophysics or metabolism.
| Evidence Dimension | Substructure presence / absence (binary molecular fingerprint) |
|---|---|
| Target Compound Data | 2H-chromen-2-one core + 7-(2-bromoethoxy) + 3-(4-chlorophenyl) + 4-methyl (all four features present) |
| Comparator Or Baseline | CAS 7471-76-3: lacks 3-(4-chlorophenyl); CAS 263364-85-8: lacks 7-(2-bromoethoxy); CAS 903188-51-2: 4H-chromen-4-one regioisomer (different core) |
| Quantified Difference | 0 of 3 comparators possess the complete set of four structural features; regioisomer differs in carbonyl position (2 vs. 4) and methyl position (4 vs. 2) |
| Conditions | Substructure and identity search in PubChem, CAS Common Chemistry, and ChemSpace (accessed April 2026) |
Why This Matters
Procuring any of the three closest analogs would result in a compound lacking at least one pharmacophoric element or possessing a different core heterocycle, which directly invalidates structure-activity relationship (SAR) continuity in lead optimization and screening hit confirmation.
- [1] CAS Common Chemistry. 7-(2-Bromoethoxy)-4-methyl-2H-1-benzopyran-2-one (CAS RN 7471-76-3). American Chemical Society, 2024. View Source
- [2] PubChem. Compound Summary for CID 8071116: 7-(2-Bromoethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one. National Library of Medicine, 2025. View Source
